molecular formula C15H17N7OS B2501789 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1206990-23-9

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No. B2501789
CAS RN: 1206990-23-9
M. Wt: 343.41
InChI Key: ZRGIWJXSBOLTMO-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole-bearing compounds is typically verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving pyrazole-bearing compounds can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole-bearing compounds can vary widely depending on the specific compound. These properties can be determined using various analytical techniques .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2 in an ATP-competitive manner . It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This results in reduced phosphorylation of retinoblastoma at Thr821, leading to cell cycle arrest at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Inhibition of CDK2 disrupts these pathways, leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have been reported to have rapid clearance and low oral bioavailability due to metabolism in vivo

Result of Action

The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases . This compound also induces apoptosis . It has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Safety and Hazards

The safety and hazards associated with pyrazole-bearing compounds can vary widely depending on the specific compound. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2,4-dimethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-10-14(24-11(2)21-10)15(23)17-6-5-16-12-8-13(19-9-18-12)22-7-3-4-20-22/h3-4,7-9H,5-6H2,1-2H3,(H,17,23)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGIWJXSBOLTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide

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